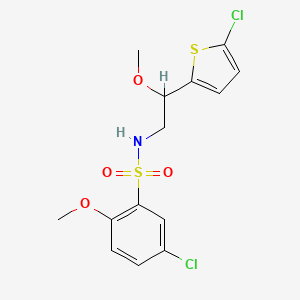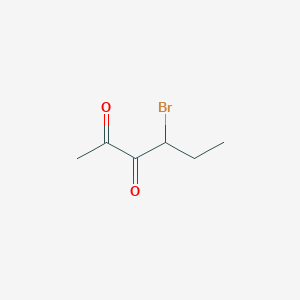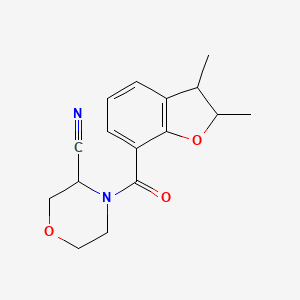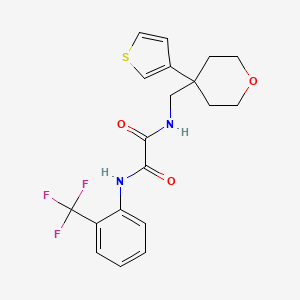
N-(1-cyano-2,2-dimethylpropyl)-3-(4-phenylpiperazin-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-2,2-dimethylpropyl)-3-(4-phenylpiperazin-1-yl)propanamide, also known as CPP-115, is a small molecule drug that has shown potential in treating a variety of neurological disorders. It is an inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, which can have a calming effect and may help to reduce seizures, anxiety, and other symptoms associated with neurological disorders.
Mecanismo De Acción
As mentioned earlier, N-(1-cyano-2,2-dimethylpropyl)-3-(4-phenylpiperazin-1-yl)propanamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-(1-cyano-2,2-dimethylpropyl)-3-(4-phenylpiperazin-1-yl)propanamide increases the levels of GABA in the brain, which can have a calming effect and may help to reduce seizures, anxiety, and other symptoms associated with neurological disorders.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(1-cyano-2,2-dimethylpropyl)-3-(4-phenylpiperazin-1-yl)propanamide are related to its ability to increase the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that helps to regulate the activity of other neurotransmitters in the brain. By increasing the levels of GABA, N-(1-cyano-2,2-dimethylpropyl)-3-(4-phenylpiperazin-1-yl)propanamide can help to reduce the activity of excitatory neurotransmitters, which can lead to a reduction in seizures, anxiety, and other symptoms associated with neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-cyano-2,2-dimethylpropyl)-3-(4-phenylpiperazin-1-yl)propanamide in lab experiments is that it has a well-defined mechanism of action, which makes it easier to study its effects on the brain. Additionally, N-(1-cyano-2,2-dimethylpropyl)-3-(4-phenylpiperazin-1-yl)propanamide has been shown to be effective in reducing seizures and anxiety-like behaviors in animal models, which suggests that it may be a promising treatment for these conditions.
One limitation of using N-(1-cyano-2,2-dimethylpropyl)-3-(4-phenylpiperazin-1-yl)propanamide in lab experiments is that it has not yet been tested in humans, so its safety and efficacy in humans are not yet known. Additionally, the effects of N-(1-cyano-2,2-dimethylpropyl)-3-(4-phenylpiperazin-1-yl)propanamide on other neurotransmitters and brain regions are not yet fully understood, which may limit its potential applications.
Direcciones Futuras
There are several potential future directions for research on N-(1-cyano-2,2-dimethylpropyl)-3-(4-phenylpiperazin-1-yl)propanamide. One area of interest is the potential use of N-(1-cyano-2,2-dimethylpropyl)-3-(4-phenylpiperazin-1-yl)propanamide in combination with other anti-seizure medications to increase their effectiveness. Another area of interest is the potential use of N-(1-cyano-2,2-dimethylpropyl)-3-(4-phenylpiperazin-1-yl)propanamide in the treatment of anxiety disorders and addiction. Additionally, further research is needed to fully understand the effects of N-(1-cyano-2,2-dimethylpropyl)-3-(4-phenylpiperazin-1-yl)propanamide on other neurotransmitters and brain regions, which may help to identify new applications for this drug.
Métodos De Síntesis
The synthesis of N-(1-cyano-2,2-dimethylpropyl)-3-(4-phenylpiperazin-1-yl)propanamide involves several steps, starting with the reaction of 3-(4-phenylpiperazin-1-yl)propanoic acid with 2,2-dimethylpropionyl chloride to form N-(2,2-dimethylpropyl)-3-(4-phenylpiperazin-1-yl)propanamide. This intermediate is then reacted with cyanogen bromide to form N-(1-cyano-2,2-dimethylpropyl)-3-(4-phenylpiperazin-1-yl)propanamide.
Aplicaciones Científicas De Investigación
N-(1-cyano-2,2-dimethylpropyl)-3-(4-phenylpiperazin-1-yl)propanamide has been the subject of numerous scientific studies, which have investigated its potential as a treatment for various neurological disorders. Some of the conditions that have been studied include epilepsy, anxiety disorders, and addiction. In animal models, N-(1-cyano-2,2-dimethylpropyl)-3-(4-phenylpiperazin-1-yl)propanamide has been shown to reduce seizure activity and increase the effectiveness of other anti-seizure medications. It has also been shown to reduce anxiety-like behaviors in rodents and to reduce the reinforcing effects of cocaine and other drugs of abuse.
Propiedades
IUPAC Name |
N-(1-cyano-2,2-dimethylpropyl)-3-(4-phenylpiperazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O/c1-19(2,3)17(15-20)21-18(24)9-10-22-11-13-23(14-12-22)16-7-5-4-6-8-16/h4-8,17H,9-14H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXNZAHMMBQQMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)CCN1CCN(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-2,2-dimethylpropyl)-3-(4-phenylpiperazin-1-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2996488.png)



![2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole](/img/structure/B2996494.png)
![N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide](/img/structure/B2996495.png)
![methyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B2996496.png)

![(E)-4-(Dimethylamino)-N-[2-(1-methylpyrrolo[2,3-b]pyridin-3-yl)ethyl]but-2-enamide](/img/structure/B2996499.png)

![7-Amino-1,3-dimethyl-2,4-dioxo-5-(3-pyridyl)-1,3-dihydropyridino[2,3-d]pyrimid ine-6-carbonitrile](/img/structure/B2996501.png)
![2-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2996502.png)